

Spectroscopic Analysis of 2-Bromopropene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Bromopropene

Cat. No.: B1265445

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Introduction

2-Bromopropene ($\text{CH}_2=\text{C}(\text{Br})\text{CH}_3$), also known as isopropenyl bromide, is a valuable organobromine compound used in a variety of organic synthesis applications. Its utility as a precursor for introducing the isopropenyl functional group necessitates unambiguous structural characterization. This technical guide provides an in-depth overview of the key spectroscopic data for **2-bromopropene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, aimed at researchers, scientists, and professionals in the field of chemical and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-bromopropene**, both ^1H and ^{13}C NMR provide definitive structural information.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-bromopropene** displays three distinct signals corresponding to the methyl ($-\text{CH}_3$) and the two geminal vinylic ($=\text{CH}_2$) protons. The chemical environment of the two vinylic protons is non-equivalent, leading to separate signals.

Table 1: ^1H NMR Spectroscopic Data for **2-Bromopropene** (Solvent: C_6D_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.88	Multiplet	1H	-	Vinylic Proton (=CHaHb)
5.33	Multiplet	1H	-	Vinylic Proton (=CHaHb)
1.97	Triplet	3H	1.50	Methyl Protons (-CH ₃)

Data sourced from a study on divinylzinc complexes.[\[1\]](#)

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **2-bromopropene** shows three signals, corresponding to the three unique carbon atoms in the molecule: the methyl carbon, the terminal vinylic carbon (=CH₂), and the bromine-substituted vinylic carbon (=C(Br)).

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromopropene** (Solvent: C₆D₆)

Chemical Shift (δ) ppm	Assignment
167.1	Vinylic Carbon (=C(Br)CH ₃)
127.3	Vinylic Carbon (=CH ₂)
30.4	Methyl Carbon (-CH ₃)

Data sourced from a study on divinylzinc complexes.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-resolution NMR spectra of a volatile liquid sample like **2-bromopropene**.

- Sample Preparation:

- Accurately weigh approximately 5-20 mg of **2-bromopropene**.
- Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Benzene- d_6) in a clean, dry vial.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.
- Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure no solid particles are present.
- Cap the NMR tube securely to prevent evaporation.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge to ensure it is centered in the detection coil.
 - Place the sample into the NMR spectrometer's autosampler or manual insertion port.
- Data Acquisition:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field against drifts.
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for obtaining sharp, well-resolved peaks.
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal sensitivity.
 - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, and relaxation delay) and initiate the data acquisition. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the isotope.
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.
- Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the signals in the ^1H spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 3: IR Spectroscopic Data for **2-Bromopropene**

Wavenumber (cm^{-1})	Intensity	Assignment
3000–2837	Strong	C-H Stretch (sp^2 and sp^3)
1560	Strong	C=C Stretch (Alkene)
1443, 1428	Strong	C-H Bend (Methyl)
1362	Strong	C-H Bend
928, 915	Strong	=C-H Bend (Out-of-plane)
< 700 (522)	Weak	C-Br Stretch

Data sourced from a study on divinylzinc complexes, with the C-Br stretch region supplemented by general IR tables.[\[1\]](#)[\[2\]](#)

Experimental Protocol for IR Spectroscopy (Neat Liquid Film)

This method is suitable for pure liquid samples and avoids interference from solvents.

- Sample Preparation:
 - Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface.
 - Using a pipette, place one to two drops of neat **2-bromopropene** onto the center of the plate.
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Data Acquisition:
 - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleanup:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the major absorption peaks.
 - After analysis, carefully separate the salt plates. Clean them by rinsing with a dry, volatile solvent (e.g., dry acetone or dichloromethane) and gently wiping with a soft tissue. Store the plates in a desiccator to protect them from moisture.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Table 4: Mass Spectrometry Data for **2-Bromopropene**

m/z (Mass/Charge Ratio)	Relative Intensity (%)	Assignment
122	Moderate	$[\text{C}_3\text{H}_5^{81}\text{Br}]^{+\cdot}$ (Molecular Ion, M+2)
120	Moderate	$[\text{C}_3\text{H}_5^{79}\text{Br}]^{+\cdot}$ (Molecular Ion, M)
41	100	$[\text{C}_3\text{H}_5]^+$ (Base Peak, loss of $\cdot\text{Br}$)
39	High	$[\text{C}_3\text{H}_3]^+$ (loss of H_2)

Data is a composite from multiple sources confirming the base peak and the presence of molecular ions.[3]

The presence of bromine is clearly indicated by the pair of molecular ion peaks at m/z 120 and 122, which have a nearly 1:1 intensity ratio, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. The base peak at m/z 41 corresponds to the highly stable allyl cation ($[\text{C}_3\text{H}_5]^+$), formed by the loss of a bromine radical.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like **2-bromopropene**, as it separates the analyte from impurities before detection.

- Sample Preparation:
 - Prepare a dilute solution of **2-bromopropene** (e.g., 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector: Set to a temperature of $\sim 250^\circ\text{C}$ in split mode to handle the concentrated sample.

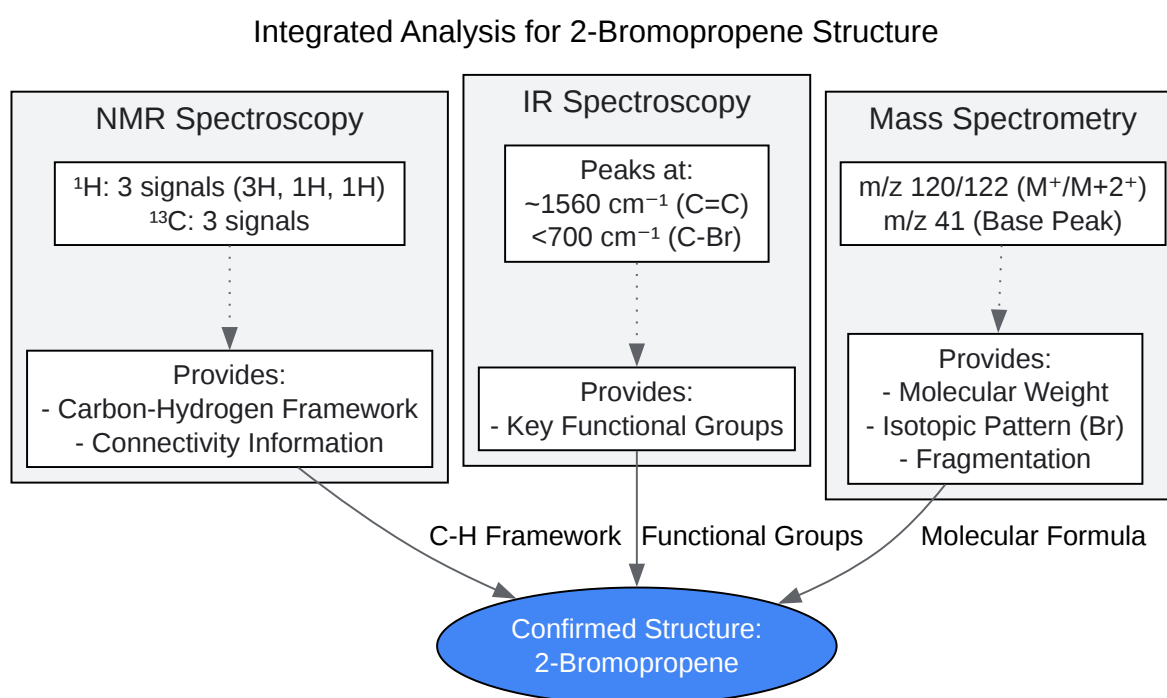
- Column: Use a standard non-polar capillary column (e.g., HP-5ms).
- Oven Program: Begin at a low temperature (e.g., 50-70°C), then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C to ensure elution of all components.
- Carrier Gas: Use high-purity helium at a constant flow rate.
- Mass Spectrometer (MS):
 - Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the source temperature to ~230°C.
 - Mass Analyzer: Set to scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
 - The compound will travel through the GC column, separating it from the solvent and any impurities.
 - As the **2-bromopropene** elutes from the column, it enters the MS ion source, where it is ionized and fragmented.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.
- Data Analysis:
 - Identify the GC peak corresponding to **2-bromopropene** based on its retention time.
 - Extract the mass spectrum associated with that peak.
 - Analyze the fragmentation pattern, identifying the molecular ion peaks (M^{+} and $M+2^{+}$) and the base peak.

- Compare the obtained spectrum with a library database (e.g., NIST) to confirm the compound's identity.

Visualized Workflows

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for the unambiguous confirmation of the **2-bromopropene** structure.

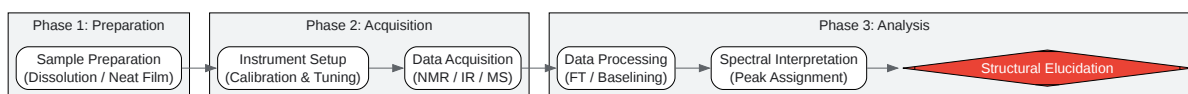


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Caption: Logical flow showing how data from NMR, IR, and MS confirms the final structure.

General Experimental Workflow

The process of analyzing a liquid sample using spectroscopic methods follows a standardized workflow from preparation to final structural elucidation.



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Caption: A general workflow for the spectroscopic analysis of a chemical sample.

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